molecular formula C22H32N2O3 B5659458 (4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol

(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol

Cat. No. B5659458
M. Wt: 372.5 g/mol
InChI Key: BEDMQPGLJVDJAF-DENIHFKCSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves condensation reactions, cyclization, and sometimes, unique methods like homolytic substitutions. For example, Ravi et al. (2018) detail the synthesis of various 3-aryl-1,8-naphthyridine derivatives through condensation and subsequent treatments, highlighting the efficiency of these processes and the influence of different catalysts and reaction conditions on yield and purity (Ravi et al., 2018).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is often elucidated using spectral data, including IR, 1H NMR, and 13C NMR, as seen in the synthesis studies. These techniques allow for the detailed characterization of the compound's framework and the identification of functional groups critical for its reactivity and interactions (Ravi et al., 2018).

Chemical Reactions and Properties

Naphthyridine derivatives participate in a variety of chemical reactions, including homolytic substitutions and photocyclization. These reactions often lead to the formation of complex structures with significant biological activity. The regioselectivity and efficiency of these reactions can be influenced by substituents on the naphthyridine ring, as demonstrated by Plodek et al. (2012) in their work on homolytic substitutions under Minisci conditions (Plodek et al., 2012).

properties

IUPAC Name

1-[(4aR,8aR)-7-[(2-cyclopentyloxyphenyl)methyl]-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-17(25)24-13-11-22(26)10-12-23(15-19(22)16-24)14-18-6-2-5-9-21(18)27-20-7-3-4-8-20/h2,5-6,9,19-20,26H,3-4,7-8,10-16H2,1H3/t19-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDMQPGLJVDJAF-DENIHFKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CCN(CC2C1)CC3=CC=CC=C3OC4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)CC3=CC=CC=C3OC4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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